

Introduction: Understanding Calindol-13C,d2 Hydrochloride

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Compound of Interest

Compound Name: **Calindol-13C,d2 Hydrochloride**

Cat. No.: **B564830**

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Calindol-13C,d2 Hydrochloride is the isotopically labeled form of Calindol hydrochloride, incorporating carbon-13 and deuterium.^{[1][2]} This labeling makes it a valuable tool for researchers as a tracer in various studies or as an internal standard for quantitative analysis using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).^[1] The biological activity and mechanism of action, however, are attributed to the parent compound, Calindol.

Calindol is a potent and selective positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), also known as a calcimimetic.^{[3][4]} It belongs to a class of indole derivatives and has been the subject of comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.^[4] This guide will provide a detailed exploration of the molecular mechanisms through which Calindol exerts its effects, primarily focusing on its interaction with the CaSR and its subsequent impact on intracellular signaling pathways. Additionally, we will discuss its secondary effects on voltage-gated calcium channels.

Primary Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)

The principal mechanism of action of Calindol is its function as a positive allosteric modulator of the calcium-sensing receptor (CaSR).^{[3][4]} The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis in the body.^[5] It is highly expressed in the parathyroid glands and kidneys.^[5]

As a PAM, Calindol does not directly activate the CaSR on its own but rather enhances the sensitivity of the receptor to its endogenous ligand, extracellular calcium (Ca^{2+}).^{[3][6]} This potentiation of the receptor's activity occurs through binding to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.^[6]

Molecular Interaction with CaSR

The CaSR is characterized by a large extracellular domain (ECD) that binds Ca^{2+} and a 7TM domain typical of GPCRs.^[6] While Ca^{2+} binds to the ECD, calcimimetics like Calindol bind to a distinct site within the 7TM domain.^[6] This allosteric binding induces a conformational change in the receptor that enhances the affinity for Ca^{2+} and stabilizes the active state of the receptor, leading to a more robust downstream signaling response at a given concentration of extracellular calcium.

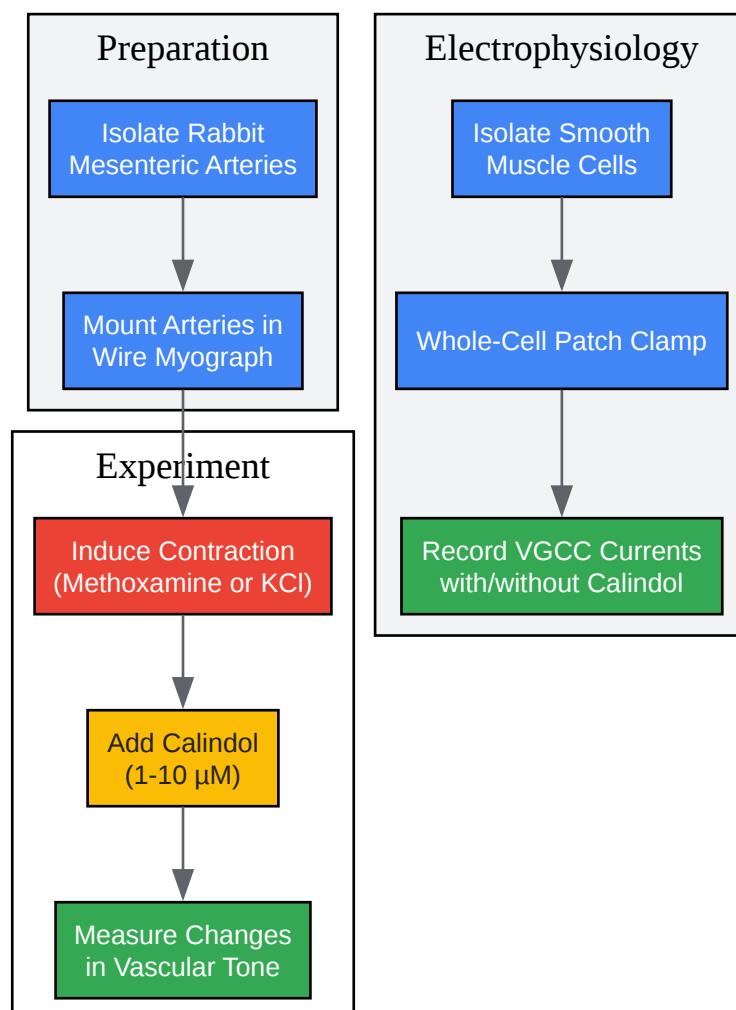
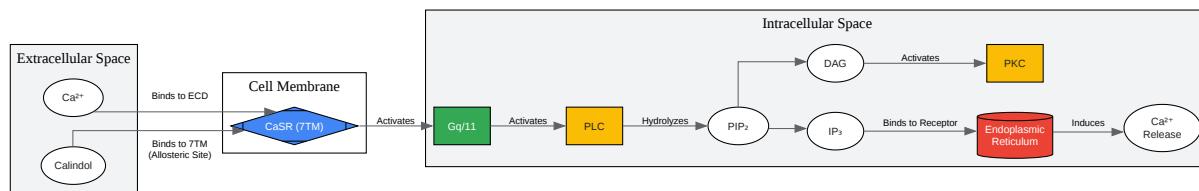
Interestingly, studies have shown that while Calindol has minimal agonist activity in the absence of extracellular Ca^{2+} on the wild-type receptor, it can act as a strong agonist on a truncated form of the receptor lacking the ECD.^[6] This finding underscores the distinct allosteric linkage between the Ca^{2+} binding site in the ECD and the calcimimetic binding site in the 7TM domain.^[6]

Downstream Signaling Pathways

Upon activation, the CaSR couples to multiple G-protein signaling pathways, primarily Gq/11 and Gi/o.^[5] Calindol's potentiation of CaSR activation leads to the stimulation of these pathways:

- Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In the presence of 2mM Ca^{2+} , Calindol stimulates phosphatidylinositol (PI) accumulation with an EC₅₀ of 1.0 μM in cells expressing the rat CaSR and 0.31 μM in cells with the human CaSR.^[3]

The signaling cascade initiated by Calindol's modulation of the CaSR is depicted in the following diagram:



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